molecular formula C6H7N3S B083643 1-(Pyridin-2-yl)thiourea CAS No. 14294-11-2

1-(Pyridin-2-yl)thiourea

Cat. No.: B083643
CAS No.: 14294-11-2
M. Wt: 153.21 g/mol
InChI Key: SLUHLANJIVXTRQ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)thiourea is an organosulfur compound with the molecular formula C6H7N3S. It is a derivative of thiourea where one of the hydrogen atoms is replaced by a pyridin-2-yl group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

1-(Pyridin-2-yl)thiourea can be synthesized through several methods. One common synthetic route involves the reaction of pyridine-2-amine with thiocyanate in the presence of a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or acetonitrile .

Reaction Conditions:

    Reagents: Pyridine-2-amine, thiocyanate

    Solvent: Ethanol or acetonitrile

    Temperature: Reflux

    Time: Several hours

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Cyclocondensation Reactions

1-(Pyridin-2-yl)thiourea acts as an S,N-binucleophile in [2+3]-cyclocondensation reactions. For example:

  • Reaction with 2-chloroacetylacetone yields 4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl derivatives via a cyclocondensation mechanism (Scheme 1) .

  • The thiazole product retains the pyridinylamino group, confirmed by 1H^1H NMR (doublets at 7.12–7.69 ppm, J=15.5HzJ=15.5\,\text{Hz}) and X-ray crystallography (torsion angle S1-C2-N6-C7 = 2.71°) .

Claisen-Schmidt and Michael Additions

The enone-containing derivatives of this compound undergo further transformations:

  • Claisen-Schmidt condensation with 2-fluorobenzaldehyde produces (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one (80% yield with tt-BuOK catalyst) .

  • Michael addition with 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester forms adducts (80% yield) using NN-methylpiperidine as a base .

Heterocycle Formation via Hydrazine Reactions

Reaction conditions dictate product diversity:

ConditionProductYieldKey Feature
Ethanol, hydrazine hydratePyrazoline-thiazole hybrid 5 75%ABX spin system in 1H^1H NMR
Glacial acetic acidAcetylated pyrazoline derivative 6 68%NN-acetyl group confirmed by LC-MS

Organomediated Benzoyl Cleavage

A novel method enables synthesis of 1-(6-nitropyridin-2-yl)thiourea:

EntrySubstrateSolventTime (min)ProductYield
117 THF518 99%
211 THF3019 98%
37a Toluene1020 95%

The mechanism involves diamine-mediated cleavage of benzoyl groups, forming cyclic intermediates (e.g., II and III ) .

Stability and Spectral Characterization

  • Thermal stability : Decomposes above 200°C without melting .

  • NMR : Pyrazoline protons resonate as ABX systems (J=8.517.2HzJ=8.5–17.2\,\text{Hz}) .

  • X-ray : Planar thiazole-pyridine moieties with synperiplanar conformations (r.m.s.d. = 0.0474 Å) .

Scientific Research Applications

Organic Synthesis

1-(Pyridin-2-yl)thiourea serves as a crucial building block in the synthesis of heterocyclic compounds. It is particularly noted for its role as a catalyst in various organic reactions, including:

  • Synthesis of Heterocycles : It is employed in the development of N-(pyridin-2-yl)thiazol-2-amine derivatives, which are essential for constructing bioactive compounds used in pharmaceuticals .
  • Polymer Production : The compound contributes to the synthesis of polymers and dyes, enhancing the properties and functionalities of these materials .

Medicinal Chemistry

The compound has shown promising results in pharmacological applications:

  • Anti-Prion Agents : Recent studies have highlighted its potential in synthesizing PET imaging ligands for studying prion diseases. For instance, 1-(6-nitropyridin-2-yl)thiourea was utilized to develop a PET tracer that demonstrated significant accumulation in brain regions affected by prion pathology .
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties. For example, certain pyridine-thiazole hybrids derived from this thiourea showed selective cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells .

Enzyme Inhibition Studies

This compound is also utilized in enzyme kinetics studies due to its ability to inhibit specific enzyme activities. This property makes it valuable for investigating enzyme mechanisms and screening potential drug candidates .

Coordination Chemistry

The compound has been extensively studied for its ability to form coordination complexes with metals. These complexes often exhibit enhanced biological activities and are used in various applications, including:

  • Chemosensors : Thiourea derivatives are known for their ability to act as chemosensors due to their selective binding properties .
  • Organocatalysis : The compound's derivatives have been explored as organocatalysts in several reactions, showcasing their effectiveness in promoting chemical transformations under mild conditions .

Materials Science

In materials science, this compound derivatives have been employed as:

  • Flame Retardants : Their thermal stability and chemical properties make them suitable for use in flame-retardant materials.
  • Thermal Stabilizers : They are also used to enhance the thermal stability of polymers and other materials .

Table 1: Biological Activities of this compound Derivatives

Compound TypeActivity TypeTarget Organism/Cell LineReference
N-(pyridin-2-yl)thiazol derivativesAntitumorK562, MDA-MB-468
PET tracer derived from thioureaImaging for prion diseaseRat brain slices
Metal complexesAntibacterialE. coli

Table 2: Synthetic Applications of this compound

Application AreaDescriptionReference
Organic SynthesisCatalyst for heterocycle synthesis
Polymer ChemistryUsed in dye production
Coordination ChemistryForms complexes with metals

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to inhibit enzymes and disrupt cellular processes .

Molecular Targets and Pathways:

  • Enzyme inhibition
  • Metal ion coordination
  • Disruption of cellular processes

Comparison with Similar Compounds

1-(Pyridin-2-yl)thiourea can be compared with other thiourea derivatives and pyridine-containing compounds. Similar compounds include:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate and its biological activities make it a valuable compound in various research fields .

Biological Activity

1-(Pyridin-2-yl)thiourea is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antibacterial, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure

This compound features a pyridine ring attached to a thiourea functional group. The general structure can be represented as follows:

C6H6N2S\text{C}_6\text{H}_6\text{N}_2\text{S}

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its derivatives. One study reported that this compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were found to be approximately 7.5 µg/mL for MCF-7 and 5.9 µg/mL for HepG2, indicating potent activity .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)% Inhibition
MCF-77.570.98
HepG25.965.00
HeLaNot specified>61

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to significant changes in mitochondrial membrane potential and increased apoptotic cell populations, suggesting that it may activate intrinsic apoptotic pathways .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. The compound demonstrated an IC50 value of 0.25 µg/mL against S. aureus DNA gyrase, indicating strong antibacterial activity .

Table 2: Antibacterial Activity

Bacterial StrainIC50 (µg/mL)
Staphylococcus aureus0.25
Streptococcus pyogenes0.5–1

Antiviral Activity

In addition to its anticancer and antibacterial properties, this compound has shown potential antiviral activity. A study investigated its efficacy against several viral strains, including murine norovirus and chikungunya virus, reporting EC50 values greater than 0.3 µM, which indicates moderate antiviral potential .

Table 3: Antiviral Activity

Viral StrainEC50 (µM)
Murine Norovirus>0.3
Chikungunya Virus>0.3

Case Studies

Several case studies highlight the therapeutic potential of thiourea derivatives, including those based on the pyridine structure:

  • Urease Inhibition : N,N'-Bis(3-pyridinylmethyl)thiourea has been identified as a potent urease inhibitor, significantly extending the lifetime of catheters in clinical settings .
  • Combination Therapies : The use of this compound in combination with other chemotherapeutic agents has been explored to enhance its efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Pyridin-2-yl)thiourea, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via the reaction of 2-aminopyridine with thiophosgene or its derivatives under controlled conditions. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side products like dithiocarbamates .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, with yields ranging from 65–85% depending on substituents .

Q. How is this compound utilized in medicinal chemistry research?

This compound serves as a precursor for synthesizing bioactive heterocycles. For example:

  • 2-Aminothiazole synthesis : Reacting with α-bromoketones via the Hantzsch reaction produces thiazoles with anti-tubercular activity .
  • Metal coordination complexes : The thiourea moiety binds transition metals (e.g., Cu, Pt), enabling studies in catalysis or anticancer agent development .

Intermediate/Advanced Research Questions

Q. How can polymorphism in this compound derivatives affect crystallographic data interpretation?

Two polymorphs of 1-(4-methylpyridin-2-yl)thiourea (1α and 1β) exhibit distinct hydrogen-bonding networks:

  • 1α (P21/c) : Chains formed via N–H⋯S interactions.
  • 1β (P21/n) : Dimers linked by N–H⋯N hydrogen bonds .
    Methodological Insight : Use temperature-controlled crystallization and SHELXL refinement to resolve overlapping electron density peaks caused by polymorphism .

Q. What analytical techniques are critical for resolving contradictory data in hydrogen-bonding studies of thiourea derivatives?

  • X-ray diffraction : Resolves intermolecular interactions (e.g., N–H⋯S vs. N–H⋯N) with precision (R-factor < 5%) .
  • DFT calculations : Validate experimental bond lengths/angles and predict stability of hydrogen-bonded conformers .
  • IR spectroscopy : Differentiates thiourea tautomers (thione vs. thiol) via ν(C=S) (1200–1250 cm⁻¹) and ν(N–H) (3100–3300 cm⁻¹) .

Q. How do substituents on the pyridine ring influence the reactivity of this compound in heterocycle formation?

  • Electron-withdrawing groups (e.g., –CF₃ at the 4-position): Accelerate cyclocondensation with α-bromoketones due to increased electrophilicity at the thiocarbonyl group .
  • Steric effects : Bulky substituents (e.g., –CH₃ at the 4-position) reduce reaction rates but enhance crystallinity, aiding structural characterization .

Q. Advanced Methodological Challenges

Q. What strategies mitigate challenges in refining crystal structures of thiourea derivatives with disordered solvent molecules?

  • SQUEEZE (PLATON) : Removes electron density contributions from disordered solvents, improving R1 values .
  • Twinned data handling : Use SHELXL’s TWIN/BASF commands for high-Rmerge datasets, common in monoclinic systems .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

  • Docking studies : Prioritize derivatives with strong π-stacking (pyridine ring) and hydrogen-bonding (thiourea) to active-site residues .
  • MD simulations : Assess binding stability under physiological conditions (e.g., solvation, pH 7.4) .

Q. Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental bond lengths in thiourea derivatives?

  • Basis set selection : Use B3LYP/6-311+G(d,p) for DFT calculations to minimize deviations (< 0.02 Å) from X-ray data .
  • Thermal motion correction : Apply TLS parameterization in SHELXL to refine anisotropic displacement parameters .

Q. Experimental Design for Novel Applications

Q. What steps ensure reproducibility in synthesizing 2-aminothiazoles from this compound?

  • Stoichiometric control : Use a 1:1 molar ratio of thiourea to α-bromoketone to avoid dihydrothiazole byproducts .
  • In situ monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Properties

IUPAC Name

pyridin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUHLANJIVXTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363424
Record name 2-pyridylthiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14294-11-2
Record name 14294-11-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-pyridylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyridyl)-2-thiourea
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(Pyridin-2-yl)thiourea
1-(Pyridin-2-yl)thiourea
1-(Pyridin-2-yl)thiourea
1-(Pyridin-2-yl)thiourea
1-(Pyridin-2-yl)thiourea
1-(Pyridin-2-yl)thiourea

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